

Literature review of bioactivity of compounds from *Onychium japonicum*

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Compound of Interest

Compound Name: *Onitin 2'-O-glucoside*

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An In-depth Technical Guide to the Bioactivity of Compounds from *Onychium japonicum*

Introduction

Onychium japonicum (Thunb.) Kunze, a member of the Pteridaceae family, is a rhizomatous geophyte fern native to Central and East China, Temperate East Asia, and Java.[1][2] Traditionally utilized in various folk medicine systems, this plant has garnered scientific interest for its rich phytochemical composition and associated biological activities. This technical guide provides a comprehensive literature review of the bioactive compounds isolated from *O. japonicum*, their demonstrated biological effects, and the experimental methodologies employed in their investigation. The information is tailored for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products.

Phytochemical Composition

Onychium japonicum is a rich source of a wide array of secondary metabolites. Qualitative analyses have confirmed the presence of flavonoids, alkaloids, saponins, tannins, glycosides, carotenoids, terpenoids, phlobatannins, phenols, and coumarins in its extracts.[3] Quantitative studies have further detailed the concentration of some of these phytochemicals, highlighting a particularly high content of phenols.[3]

Table 1: Quantitative Phytochemical Analysis of *Onychium japonicum*

Phytochemical	Concentration
Phenols	1100.91 $\mu\text{M/g}$
Total Sugar	748.67 $\mu\text{M/ml}$
Ascorbic Acid	426.12 mM/g
Flavonoids	160.65 mg/g
Anthocyanin	101.06 $\mu\text{M/g}$
Proline	80.58 $\mu\text{M/g}$
Source:[3]	

Specific compounds that have been isolated and structurally elucidated from *O. japonicum* are listed below.

Table 2: Identified Compounds from *Onychium japonicum*

Compound Class	Specific Compounds	Reference
Chalcones	4, 3', 4'-trihydroxy-2, 6-dimethoxychalcone	[4]
Flavonoids	Chrysoeriol, Luteolin, Butin, Onychin (5-hydroxy-7-rhamnosylglucosyloxyflavanone)	[4]
Phenolic Acids	Protocatechuic acid, Caffeic acid, Vanillic acid, Syringic acid	[4]
Diterpenes	Onychial B, Cyathane diterpene glucosides	[3][4]
Other Phenolics	3, 4-dihydroxy-acetophenone, 2, 4-dihydroxybenzaldehyde	[4]
Sterols	β -Sitosterol	[4]
Indanone Glucosides	Pteroside M, Wallichoside	[4]
Triterpenoids	Rotundic acid	[4]

Bioactivities of *Onychium japonicum* Compounds and Extracts

The diverse phytochemical profile of *O. japonicum* contributes to a range of biological activities, including antibacterial, cytotoxic, and anti-inflammatory effects.

Antibacterial Activity

Organic extracts of *O. japonicum* have demonstrated significant activity against several multidrug-resistant bacterial strains.[3] The N-hexane extract was particularly potent against *Staphylococcus aureus*. [3] In contrast, hydric (aqueous) extracts were found to be inactive.[3] The antibacterial efficacy is attributed to the presence of bioactive phytochemicals like alkaloids, flavonoids, and tannins.[3]

Table 3: Antibacterial Activity of *Onychium japonicum* Organic Extracts (Zone of Inhibition in mm)

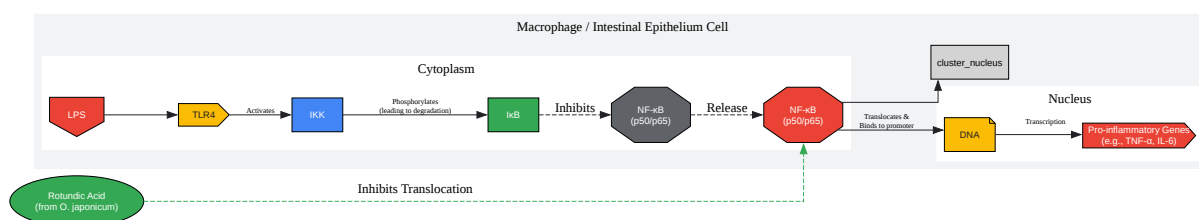
Bacterial Strain	Chloroform Extract	Ethyl Acetate Extract	Methyl Alcohol Extract	N-hexane Extract
Staphylococcus aureus	16.66 ± 0.33	15.00 ± 0.57	14.00 ± 0.57	20.33 ± 0.33
Klebsiella pneumoniae	14.33 ± 0.33	4.33 ± 4.33	3.66 ± 3.66	16.66 ± 0.33
Pseudomonas aeruginosa	8.33 ± 4.17	8.33 ± 4.17	6.00 ± 3.00	9.33 ± 4.66
Escherichia coli	0.00 ± 0.00	7.00 ± 3.51	3.33 ± 3.33	4.00 ± 4.00
Source:[3]				

Cytotoxic Activity

Several compounds isolated from *O. japonicum* have exhibited cytotoxic properties against human cancer cell lines. A notable chalcone derivative showed high cytotoxic activity against human cervical cancer (HeLa) and hepatocellular carcinoma (BEL-7402) cells.[3] Furthermore, a new flavanone glycoside, onychin, along with the known compounds wallichoside (an α -indanone glycoside) and onychiol B (a diterpene), were identified as cytotoxic principles from the aerial parts of the plant.[4]

Anti-inflammatory Activity

The anti-inflammatory potential of *O. japonicum* is supported by the identification of several active compounds. Two new cyathane diterpene glucosides were reported to have anti-inflammatory effects.[3] Saponins, found in the plant, are also known for their anti-inflammatory properties.[3] More specifically, the triterpenoid rotundic acid, isolated from the plant, demonstrated an inhibitory effect on the lipopolysaccharide (LPS)-induced translocation of NF- κ B in Caco-2 cells, a key step in the inflammatory signaling cascade.[4]



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Caption: LPS-induced NF-κB signaling pathway and inhibition by Rotundic Acid.

Experimental Protocols

Phytochemical Analysis

- **Qualitative Analysis:** The fronds of *O. japonicum* were prepared in various solvents, including chloroform, ethyl acetate, methyl alcohol, and N-hexane. Standard phytochemical screening methods were used to detect the presence of flavonoids, alkaloids, saponins, tannins, glycosides, carotenoids, terpenoids, phlobatannins, phenols, and coumarins.[3]
- **Quantitative Analysis:** Specific concentrations of phytochemicals such as phenols, flavonoids, and ascorbic acid were determined using established spectrophotometric and other analytical protocols.[3]
- **Compound Isolation:** For the isolation of specific compounds, methods such as repeated column chromatography and preparative High-Performance Liquid Chromatography (HPLC) were employed. Structural elucidation of the isolated compounds was performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

Antibacterial Assay

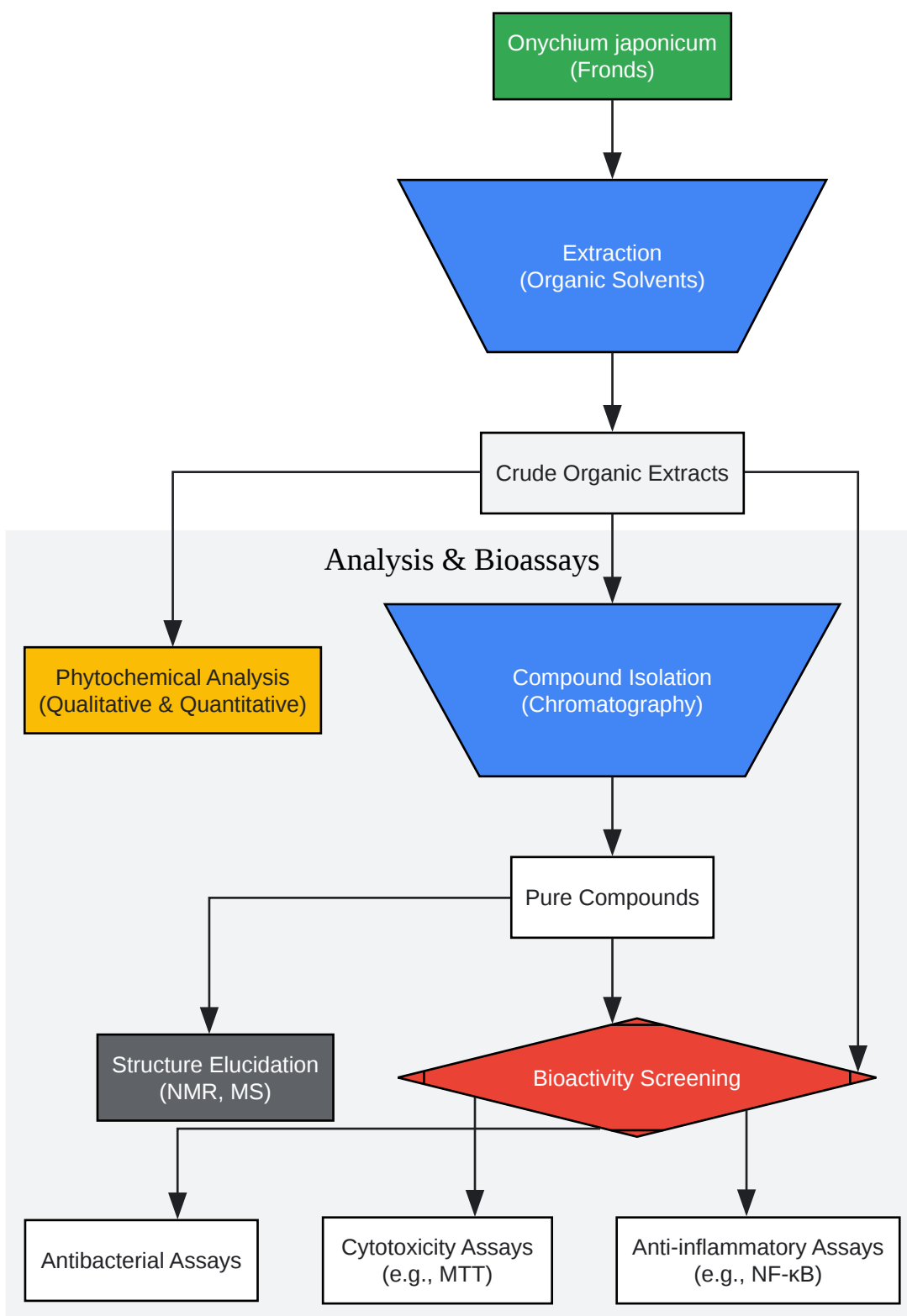
- **Method:** The antibacterial activity of different organic extracts was evaluated using the agar well diffusion method.
- **Procedure:** Bacterial strains were cultured on appropriate agar media. Wells were created in the agar, and a defined volume of the plant extract was added to each well. The plates were incubated, and the diameter of the inhibition zone around each well was measured in millimeters (mm) to determine the extent of antibacterial activity.^[3]

Cytotoxicity Assay

- **Method:** The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the cytotoxicity of isolated compounds.^[4]
- **Procedure:** Human cancer cell lines (e.g., HeLa, BEL-7402) were cultured in 96-well plates. The cells were then treated with various concentrations of the test compounds. After a specific incubation period, MTT solution was added. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The absorbance of the formazan solution, which is proportional to the number of viable cells, was measured using a microplate reader.

Anti-inflammatory Assay (NF- κ B Translocation)

- **Cell Lines:** Caco-2 (human colorectal adenocarcinoma) and RAW 264.7 (murine macrophage) cells were used.^[4]
- **Procedure:** Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, specifically the activation and nuclear translocation of the transcription factor NF- κ B. The effect of rotundic acid on this process was evaluated. This typically involves immunofluorescence staining for the p65 subunit of NF- κ B and visualization using microscopy to determine its location (cytoplasmic vs. nuclear) in treated versus untreated cells.^[4]



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Caption: General workflow for phytochemical analysis and bioactivity screening.

Conclusion

The scientific literature robustly supports the ethnobotanical use of *Onychium japonicum* and highlights its potential as a source for novel therapeutic agents. The plant is rich in a variety of phytochemicals, including phenols, flavonoids, and terpenoids, which contribute to its significant antibacterial, cytotoxic, and anti-inflammatory properties. Compounds like onychin, rotundic acid, and various chalcone and diterpene derivatives have been identified as key bioactive principles. Further research, focusing on the isolation and detailed mechanistic studies of these active compounds, is warranted to fully elucidate their therapeutic potential and pave the way for their development into future pharmaceuticals.

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